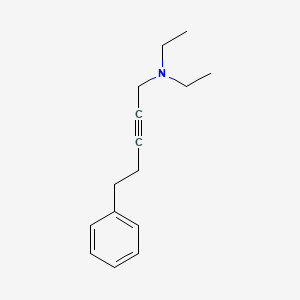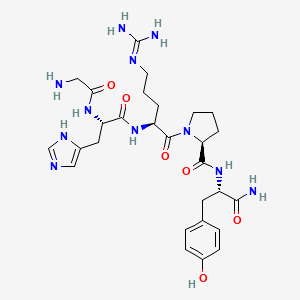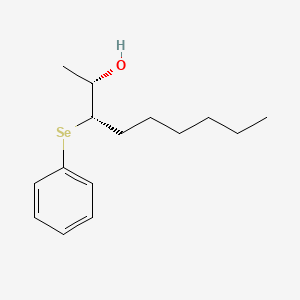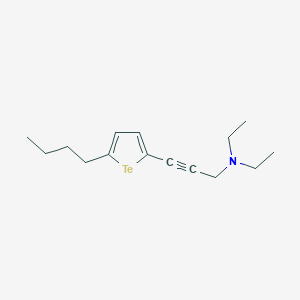
(2R)-2-(Benzyloxy)-2-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Benzyloxy)-2-methylbutan-1-ol: is an organic compound with the molecular formula C12H18O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Benzylation of (2R)-2-methylbutan-1-ol: The preparation of (2R)-2-(Benzyloxy)-2-methylbutan-1-ol typically involves the benzylation of (2R)-2-methylbutan-1-ol. This reaction is carried out using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-2-(Benzyloxy)-2-methylbutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (2R)-2-(Benzyloxy)-2-methylbutane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions where the benzyloxy group is replaced by other nucleophiles. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Alkyl halides, strong bases, and other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: (2R)-2-(Benzyloxy)-2-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-2-(Benzyloxy)-2-methylbutan-1-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can also be used as a substrate or inhibitor in biochemical assays.
Medicine: this compound has potential applications in drug development. It can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, fragrances, and flavoring agents. It can also be used as a solvent or reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-2-(Benzyloxy)-2-methylbutan-1-ol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations such as oxidation, reduction, and substitution. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-(Benzyloxy)ethylamine: This compound has a similar benzyloxy group but differs in the presence of an amine group instead of a hydroxyl group.
(2R)-2-(Benzyloxy)propane-1,2-diol: This compound has an additional hydroxyl group, making it a diol.
(2R)-2-(Benzyloxy)ethyl acetate: This compound has an acetate group instead of a hydroxyl group.
Uniqueness: (2R)-2-(Benzyloxy)-2-methylbutan-1-ol is unique due to its specific chiral structure and the presence of both benzyloxy and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
919110-88-6 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(2R)-2-methyl-2-phenylmethoxybutan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-3-12(2,10-13)14-9-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
LATUEEMSPMEKKH-GFCCVEGCSA-N |
Isomerische SMILES |
CC[C@](C)(CO)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)(CO)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)

![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)


![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid](/img/structure/B14192569.png)


![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)

![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)

